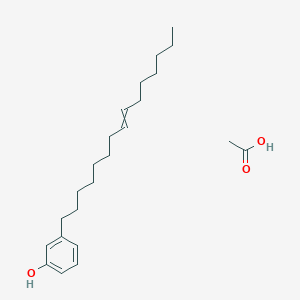
Acetic acid;3-pentadec-8-enylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-pentadec-8-enylphenol is a chemical compound with the molecular formula C23H38O3 and a molecular weight of 362.546 g/mol . This compound is known for its unique structure, which includes a phenol group substituted with a pentadec-8-enyl chain and an acetic acid moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;3-pentadec-8-enylphenol typically involves the esterification of 3-pentadec-8-enylphenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction is generally carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts in fixed-bed reactors can also be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Acetic acid;3-pentadec-8-enylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated phenols.
Scientific Research Applications
Acetic acid;3-pentadec-8-enylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;3-pentadec-8-enylphenol involves its interaction with cellular membranes and proteins. The phenol group can disrupt microbial cell walls, leading to cell lysis and death . Additionally, the acetic acid moiety can act as a weak acid, altering the pH of the local environment and inhibiting microbial growth .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Acetic Acid: A small carboxylic acid commonly used in vinegar.
3-pentadec-8-enylphenol: A phenol derivative with a long alkyl chain.
Uniqueness: Acetic acid;3-pentadec-8-enylphenol is unique due to its combination of a phenol group, a long alkyl chain, and an acetic acid moiety. This structure imparts distinct chemical and physical properties, making it useful in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
61549-10-8 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
acetic acid;3-pentadec-8-enylphenol |
InChI |
InChI=1S/C21H34O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20;1-2(3)4/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3;1H3,(H,3,4) |
InChI Key |
WAKVFNLYBHQYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















